5-chloro-7-methyl-1H-indole-4-carbaldehyde
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Overview
Description
5-chloro-7-methyl-1H-indole-4-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-methyl-1H-indole-4-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, specific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Industrial production would also focus on optimizing reaction parameters and using cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: 5-chloro-7-methyl-1H-indole-4-carboxylic acid.
Reduction: 5-chloro-7-methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for developing new drugs .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors, due to its indole core structure .
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, modulating their activity. For example, indole derivatives are known to act as enzyme inhibitors or receptor agonists, influencing various biochemical pathways .
Comparison with Similar Compounds
- Indole-3-carbaldehyde
- 5-chloro-1H-indole-2-carboxaldehyde
- 7-methyl-1H-indole-3-carbaldehyde
Comparison: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is unique due to the presence of both chlorine and methyl substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives . The specific positioning of these substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .
Biological Activity
5-Chloro-7-methyl-1H-indole-4-carbaldehyde is a compound of significant interest in the field of medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics:
- CAS Number: 101237-18-7
- Molecular Formula: C9H8ClN
- Molecular Weight: 179.62 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis |
PC3 | 12.5 | Cell cycle arrest at G2/M phase |
HCT116 | 20.0 | Inhibition of key signaling pathways |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It effectively halts the cell cycle, particularly at the G2/M phase, preventing further proliferation.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial effects.
Study on Anticancer Effects
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant decrease in cell viability after treatment with varying concentrations over a period of 48 hours. The study concluded that the compound could serve as a potential lead in developing new anticancer therapies.
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound against common pathogens. The findings indicated that it could inhibit the growth of Staphylococcus aureus effectively, making it a candidate for further development in treating bacterial infections.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-7-methyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 |
InChI Key |
UCFJKBKLVHQUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C=O)Cl |
Origin of Product |
United States |
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